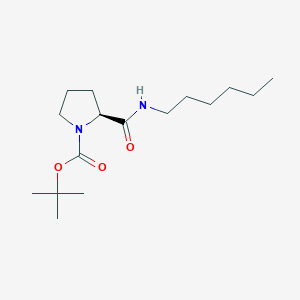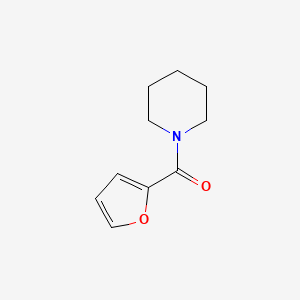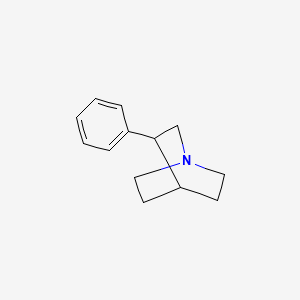![molecular formula C18H16N4O B11108657 2-[(Naphthalen-1-YL)amino]-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide](/img/structure/B11108657.png)
2-[(Naphthalen-1-YL)amino]-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Naphthalen-1-YL)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a pyridine ring, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the condensation of naphthylamine with pyridine-3-carbaldehyde in the presence of an acid catalyst to form the Schiff base. This intermediate is then reacted with acetohydrazide under reflux conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-1-YL)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene and pyridine rings.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
2-[(Naphthalen-1-YL)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-1-YL)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding, π-π stacking, and hydrophobic interactions. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- **2-[(Naphthalen-1-YL)methylidene]amino]benzoic acid
- **Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
2-[(Naphthalen-1-YL)amino]-N’-[(E)-(pyridin-3-YL)methylidene]acetohydrazide is unique due to its combination of a naphthalene ring, a pyridine ring, and an acetohydrazide moiety This unique structure imparts specific chemical and biological properties that are not observed in similar compounds
Properties
Molecular Formula |
C18H16N4O |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-(naphthalen-1-ylamino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H16N4O/c23-18(22-21-12-14-5-4-10-19-11-14)13-20-17-9-3-7-15-6-1-2-8-16(15)17/h1-12,20H,13H2,(H,22,23)/b21-12+ |
InChI Key |
ZTPIHWUTKBJGLN-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-nitrophenyl benzoate](/img/structure/B11108582.png)
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11108587.png)
![3-Amino-4-furan-2-yl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid p-tolylamide](/img/structure/B11108590.png)

![N-(2,5-Dimethoxyphenyl)-4-methyl-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11108602.png)

![4-(5-chloro-1,3-benzoxazol-2-yl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]aniline](/img/structure/B11108606.png)

![6-amino-3,3-dimethyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B11108616.png)
![N-[(4-acetylphenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B11108625.png)
![(2S)-3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B11108630.png)

![2-{(E)-[(3-methylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B11108647.png)
![N'-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11108655.png)
